trans-4-Chloro-2-butene-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

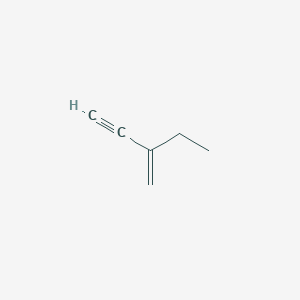

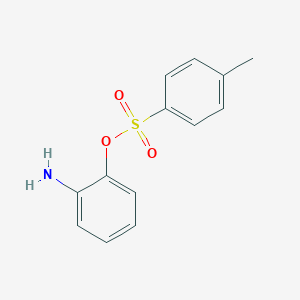

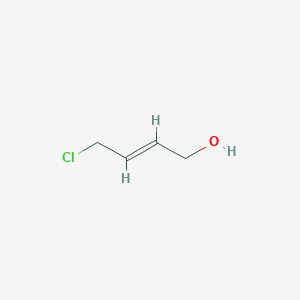

Trans-4-Chloro-2-butene-1-OL is a chemical compound that can undergo various chemical reactions due to its functional groups and double bond. The available research provides insights into its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of trans-4-Chloro-2-butene-1-OL and related compounds often involves reactions with chlorine atoms or chlorination processes. For instance, the chlorination of trans-1,4-dichloro-2-butene in chlorinated hydrocarbon solvents yields solid and liquid isomers through an exclusive trans-addition process (ShinodaKiyonori, 1973).

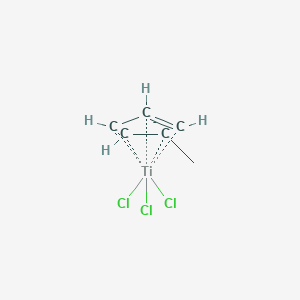

Molecular Structure Analysis

The molecular structure of related chloro-butene compounds, such as cis-1,4-dichloro-2-butene, has been determined using gas phase electron diffraction. The analysis reveals specific bond lengths and angles, indicating the spatial arrangement of atoms within the molecule (Q. Shen, 1984).

Chemical Reactions and Properties

Trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions due to its chloro and hydroxyl functional groups. Reactions include addition, elimination, and substitution processes. For instance, the reaction of chlorine atoms with trans-2-butene forms different chlorinated products through addition and abstraction reactions (E. Kaiser et al., 2007).

Physical Properties Analysis

The physical properties of chloro-butene compounds, such as boiling point, melting point, and solubility, are influenced by their molecular structure. However, specific details on the physical properties of trans-4-Chloro-2-butene-1-OL require further research.

Chemical Properties Analysis

The chemical properties of trans-4-Chloro-2-butene-1-OL, including reactivity with other chemical substances and stability under various conditions, can be inferred from related chloro-butene compounds. These properties are dictated by the presence of the chloro group and the double bond, which participate in various chemical reactions (T. Koyano, 1970).

Aplicaciones Científicas De Investigación

Kinetics and Stereochemistry

- The kinetics and product distribution from reactions involving cis- and trans-2-butene with chlorine atoms have been extensively studied, showing detailed stereochemical effects on the products of gas-phase reactions. These studies offer insights into reaction mechanisms and the formation of various products through different pathways, which are crucial for understanding chemical transformations and synthesis involving similar olefins (Kaiser et al., 2007).

Reactions with Aliphatic Halides

- Research on the reactions of trans-1-chloro-2-butene with alkali metals in liquid ammonia highlights the production of various hydrocarbons, providing a foundation for reactions involving similar halides and the synthesis of complex molecules (Verkade et al., 2010).

Reactivity and Addition Reactions

- Studies on the reactivity of certain compounds toward π-bonds, producing dimethyl-1,2-disilacyclobutenes, exemplify the stereo-specific addition reactions that can be applied to understand or develop new synthetic routes for chemicals with structural similarities to trans-4-Chloro-2-butene-1-OL (Kinjo et al., 2007).

Catalysis and Isomerization

- The catalytic activities in reactions such as hydrogenation and isomerization of butene diols have been investigated, showing the roles of solvent, support, and catalysts in directing the reaction outcomes. These findings can aid in the development of catalytic systems for reactions involving trans-4-Chloro-2-butene-1-OL (Musolino et al., 2003).

Safety and Hazards

When handling “trans-4-Chloro-2-butene-1-OL”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Propiedades

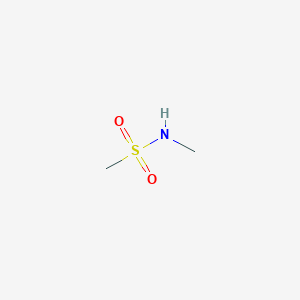

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Chloro-2-butene-1-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.